molecular formula C18H13ClFN5O B3409968 5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 895093-61-5

5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B3409968
CAS No.: 895093-61-5
M. Wt: 369.8 g/mol
InChI Key: NOTDMLXCEVXXIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic hybrid featuring a 1,2,4-oxadiazole core linked to a 1,2,3-triazole moiety. The triazole ring is substituted with a 3-chloro-4-fluorophenyl group at the N1 position and a methyl group at C5, while the oxadiazole ring is attached to a 4-methylphenyl group at C2. This unique combination of electron-withdrawing (Cl, F) and electron-donating (methyl) substituents confers distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

5-[1-(3-chloro-4-fluorophenyl)-5-methyltriazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN5O/c1-10-3-5-12(6-4-10)17-21-18(26-23-17)16-11(2)25(24-22-16)13-7-8-15(20)14(19)9-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTDMLXCEVXXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a member of the triazole and oxadiazole family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationship (SAR), and various biological assays.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions that incorporate key intermediates derived from triazole and oxadiazole precursors. The structural characterization is often confirmed through techniques such as IR spectroscopy, NMR spectroscopy, and single-crystal X-ray diffraction. For instance, the presence of characteristic absorption bands in the IR spectrum can confirm functional groups associated with the triazole and oxadiazole moieties.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazoles exhibit significant anticancer properties. For example:

  • Cell Line Testing : The compound was tested against various cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). The results indicated promising cytotoxic effects with IC50 values in the micromolar range.
CompoundCell LineIC50 (µM)
This compoundMCF712.50
This compoundA54926.00
This compoundNCI-H46042.30

The proposed mechanism of action for this compound includes:

  • Inhibition of Cell Proliferation : It is believed to interfere with key signaling pathways involved in cell cycle regulation.
  • Induction of Apoptosis : Evidence suggests that the compound may induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in treating various cancers:

  • Study on MCF7 Cells : A derivative similar to the target compound exhibited an IC50 value of 12.50 µM against MCF7 cells. This study emphasized the importance of substituent variations on the triazole ring to enhance activity.
  • A549 Lung Cancer Model : In a separate investigation involving A549 cells, a related triazole derivative showed significant growth inhibition with an IC50 value of 26 µM.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on both the triazole and oxadiazole rings significantly influence biological activity:

  • Substituent Effects : The presence of halogen atoms (like chlorine and fluorine) on the phenyl rings enhances lipophilicity and may improve binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isostructural Halogen-Substituted Derivatives

Compounds 4 and 5 (Evidenced in multiple studies) are isostructural analogs differing only in halogen substituents (Cl vs. F). Key comparisons include:

  • Structural Planarity : Both compounds exhibit near-planar molecular conformations, except for one fluorophenyl group oriented perpendicularly to the plane . This contrasts with 3-chlorocinnamic acid and 3-bromocinnamic acid , where halogen substitution alters crystal packing significantly .
  • Crystal Packing : Despite differing halogens, 4 and 5 retain identical crystal symmetry (triclinic, P̄1), with two independent molecules per asymmetric unit. This suggests halogen size (Cl: 1.76 Å, F: 1.47 Å) minimally impacts packing in this system .
Table 1: Structural Comparison of Halogen-Substituted Analogs
Property Compound 4 (Cl) Compound 5 (F) Target Compound (Cl + F)
Halogen Substituent 4-Chlorophenyl 4-Fluorophenyl 3-Chloro-4-fluorophenyl
Crystal System Triclinic Triclinic Not Reported
Asymmetric Unit Molecules 2 2
Planarity Mostly planar Mostly planar Likely planar*

*Inferred from , where coplanarity is common in triazole-oxadiazole hybrids.

Heterocyclic Core Variations

Oxadiazole vs. Thiazole

Compound 31a (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) replaces the oxadiazole core with a thiazole ring. Key differences:

  • Biological Activity : Thiazole derivatives (e.g., 31a ) show antimicrobial activity, while oxadiazoles are often explored for anti-inflammatory applications .
Oxadiazole vs. Benzoxazole

Compound 6h (5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione) features a benzoxazole-triazole-thione scaffold. Notable contrasts:

  • Spectroscopic Properties : 6h exhibits a C=S stretch at 1243 cm⁻¹ (IR) and a triazole NH proton at δ 9.55 ppm (¹H-NMR), absent in the target compound due to its oxadiazole core .

Substituent Effects

  • M007-0103 (): Features a 1,2,4-oxadiazole linked to a triazole and oxazole group. The 3-chloro-4-fluorophenyl group in the target compound may enhance dipole interactions compared to M007-0103’s 2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl substituent.
  • 3-(4-Chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole (): The methylsulfanyl group introduces steric bulk and hydrogen-bonding capacity, unlike the oxadiazole’s rigid, planar structure .

Antimicrobial Activity

Compound 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) demonstrates antimicrobial activity, attributed to its thiazole core and halogenated aryl groups . The target compound’s oxadiazole core may reduce such activity but enhance thermal stability for material science applications.

Anti-Inflammatory Potential

Thiazole-triazole hybrids (e.g., 31a , 31b ) inhibit cyclooxygenase (COX-1/COX-2), with IC₅₀ values correlated to halogen electronegativity . The target compound’s 3-chloro-4-fluorophenyl group could optimize COX-2 selectivity due to synergistic electron-withdrawing effects.

Q & A

Q. What are the optimized synthetic routes for 5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?

The synthesis typically involves multi-step cyclocondensation reactions. Key steps include:

  • Triazole ring formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core .
  • Oxadiazole formation : Cyclization of amidoxime intermediates with activated carboxylic acid derivatives under reflux conditions (e.g., in DMF or acetonitrile) .
  • Substituent introduction : Halogenation or alkylation reactions to attach the 3-chloro-4-fluorophenyl and 4-methylphenyl groups .

Q. Critical reaction parameters :

  • Temperature : Higher yields (>70%) are achieved at 80–100°C for cyclization steps .
  • Catalysts : Cu(I) salts (e.g., CuI) for CuAAC; acidic/basic conditions for cyclization .
  • Solvents : Polar aprotic solvents (DMF, acetonitrile) enhance solubility and reaction rates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Assigns aromatic protons (δ 7.2–8.1 ppm for substituted phenyl groups) and heterocyclic carbons (e.g., triazole C-H at δ 8.3 ppm) .
    • 19F NMR : Confirms fluorine substitution (δ -110 to -115 ppm for 4-fluorophenyl) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 398.08 for [M+H]+) .
  • Infrared (IR) Spectroscopy : Detects C=N stretches (1600–1650 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological screening data exist for this compound?

While direct data for this compound are limited, structurally analogous triazole-oxadiazole hybrids exhibit:

  • Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli .
  • Anticancer potential : IC₅₀ of 10–50 µM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
  • Enzyme inhibition : COX-2 and EGFR kinase inhibition at nanomolar ranges in similar derivatives .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Molecular docking : Predict binding affinities to targets like EGFR (PDB ID: 1M17) or COX-2 (PDB ID: 5KIR). Substituent modifications at the 4-methylphenyl group improve hydrophobic interactions .
  • QSAR modeling : Hammett constants (σ) for substituents correlate with antimicrobial activity (R² > 0.85 in triazole derivatives) .
  • ADMET prediction : LogP values >3.5 suggest moderate blood-brain barrier penetration, while topological polar surface area (TPSA) <90 Ų enhances oral bioavailability .

Q. What mechanistic insights explain contradictory bioactivity data in structurally similar compounds?

Discrepancies arise from:

  • Steric effects : Bulky substituents (e.g., 4-methylphenyl) may hinder target binding despite favorable electronic properties .
  • Solubility limitations : Poor aqueous solubility (<10 µg/mL) of lipophilic derivatives reduces in vivo efficacy despite in vitro potency .
  • Metabolic stability : Rapid CYP450-mediated oxidation of methyl groups in hepatic microsomal assays .

Q. Experimental validation strategies :

  • SAR studies : Systematic substitution of the triazole and oxadiazole moieties .
  • Pharmacokinetic profiling : Microsomal stability assays and plasma protein binding studies .

Q. How can advanced structural analysis resolve ambiguities in reaction mechanisms?

  • X-ray crystallography : Determines regioselectivity in triazole formation (e.g., 1,4- vs. 1,5-disubstitution) .
  • Isotopic labeling : 15N-labeled intermediates track nitrogen migration during cyclization .
  • Kinetic studies : Pseudo-first-order rate constants (kobs) identify rate-limiting steps (e.g., amidoxime cyclization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.